molecular formula C58H85Cl2N5O13 B10827403 Ipg-2 tma

Ipg-2 tma

Cat. No.: B10827403
M. Wt: 1131.2 g/mol
InChI Key: YBECKFOPKRZNCL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

IPG-2 TMA is a cell-impermeable fluorescent potassium indicator. It binds to potassium ions with a medium affinity, making it suitable for detecting potassium concentrations in biological environments. The compound is particularly useful in lipid membrane-free systems or liposomes and can be introduced into cells by methods such as electroporation or microinjection .

Preparation Methods

The preparation of IPG-2 TMA involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that introduce the necessary functional groups to the core structure. The industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and quality .

Chemical Reactions Analysis

IPG-2 TMA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the compound’s structure, affecting its fluorescence properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its binding affinity and fluorescence characteristics.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

IPG-2 TMA has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent indicator for detecting potassium ions in various chemical reactions and processes.

    Biology: Employed in studies involving potassium ion flux in cells and tissues, providing insights into cellular functions and signaling pathways.

    Medicine: Utilized in medical research to study potassium ion dynamics in physiological and pathological conditions.

    Industry: Applied in industrial processes that require precise monitoring of potassium ion concentrations.

Mechanism of Action

The mechanism of action of IPG-2 TMA involves its binding to potassium ions. The compound’s fluorescence properties change upon binding to potassium, allowing for the detection and quantification of potassium concentrations. The molecular targets include potassium ions, and the pathways involved are related to the compound’s interaction with these ions in various environments .

Comparison with Similar Compounds

IPG-2 TMA is unique in its medium affinity for potassium ions, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its balance of affinity and fluorescence properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C58H85Cl2N5O13

Molecular Weight

1131.2 g/mol

IUPAC Name

3-[7-(2-carboxylatoethyl)-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-3-oxido-6-oxoxanthen-2-yl]propanoate;tetramethylazanium

InChI

InChI=1S/C46H52Cl2N2O13.3C4H12N/c1-28-4-8-34(36(24-28)57-2)49-12-16-59-20-22-61-18-14-50(15-19-62-23-21-60-17-13-49)35-9-5-29(27-37(35)58-3)40-32-25-30(6-10-38(51)52)43(55)41(47)45(32)63-46-33(40)26-31(7-11-39(53)54)44(56)42(46)48;3*1-5(2,3)4/h4-5,8-9,24-27,55H,6-7,10-23H2,1-3H3,(H,51,52)(H,53,54);3*1-4H3/q;3*+1/p-3

InChI Key

YBECKFOPKRZNCL-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1)N2CCOCCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)[O-])CCC(=O)[O-])Cl)CCC(=O)[O-])OC)OC.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C

Origin of Product

United States

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